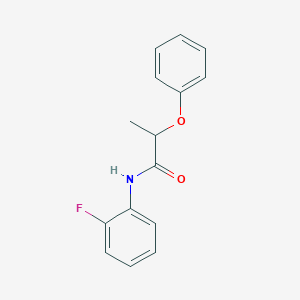

N-(2-fluorophenyl)-2-phenoxypropanamide

Description

Properties

CAS No. |

6187-06-0 |

|---|---|

Molecular Formula |

C15H14FNO2 |

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |

InChI Key |

FOMSAFIEOXGYOB-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The ortho-fluorine in this compound contrasts with para-substitutions in analogues like N-(5-amino-2-fluorophenyl) derivatives, which introduce additional functional groups (e.g., -NH₂, -Cl) that enhance antibacterial activity but may reduce bioavailability .

- Bioactivity : Compounds with bulky substituents (e.g., uracil-trifluoromethyl in ) exhibit potent herbicidal effects, whereas piperidine-containing analogues (e.g., fentanyl derivatives) show psychoactive properties due to μ-opioid receptor interactions .

- Solubility and Stability: The introduction of polar groups (e.g., -OH in ) improves aqueous solubility, whereas halogenated phenoxy groups (e.g., 2,4-dichloro in ) increase lipophilicity and membrane permeability .

Pharmacological and Industrial Relevance

- These compounds differ from this compound by incorporating piperidine moieties critical for opioid receptor binding .

- Agrochemical Potential: highlights herbicidal efficacy in uracil-linked phenoxypropanamides, suggesting that the parent compound could be optimized for similar applications by introducing heterocyclic groups .

- Antimicrobial Activity: N-(5-amino-2-fluorophenyl) derivatives () demonstrate moderate antifungal activity, though their efficacy is overshadowed by commercial antibiotics, indicating a need for further structural refinement .

Preparation Methods

Acyl Chloride-Mediated Amidation

Reagents :

-

2-Fluoroaniline

-

2-Phenoxypropanoyl chloride

-

Triethylamine (TEA) or potassium carbonate (K₂CO₃)

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Procedure :

-

Preparation of 2-Phenoxypropanoyl Chloride :

-

Amide Coupling :

-

Workup :

Yield : 68–82%.

Carbodiimide-Based Coupling

Reagents :

-

2-Phenoxypropanoic acid

-

2-Fluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

-

Hydroxybenzotriazole (HOBt)

-

Solvents: DMF or acetonitrile.

Procedure :

-

Activation of the carboxylic acid:

-

Amine addition:

-

2-Fluoroaniline (1 eq) is added, and the reaction is stirred at room temperature for 12–18 hours.

-

-

Workup:

Microwave-Assisted Synthesis

Reagents :

-

Same as Section 2.2.

Procedure :

-

The reaction mixture (2-phenoxypropanoic acid, EDCl, HOBt, and 2-fluoroaniline) is irradiated at 100°C for 20–30 minutes in a microwave reactor.

-

Workup follows the same protocol as Section 2.2.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purification | Advantages |

|---|---|---|---|---|

| Acyl Chloride-Mediated | 0–25°C, 12–24 h | 68–82 | Recrystallization | Scalable, minimal side products |

| Carbodiimide Coupling | RT, 12–18 h | 75–88 | Column Chromatography | High purity, avoids acyl chloride prep |

| Microwave-Assisted | 100°C, 20–30 min | 85–92 | Column Chromatography | Rapid, high efficiency |

Key Observations :

-

Microwave synthesis offers the highest yield and shortest reaction time but requires specialized equipment.

-

Acyl chloride methods are cost-effective for industrial-scale production.

Optimization Parameters

Solvent Selection

Catalytic Additives

Temperature Control

-

Low temperatures (0–5°C) : Minimize epimerization in acyl chloride methods.

-

Elevated temperatures (80–100°C) : Accelerate microwave reactions without decomposition.

Industrial-Scale Production

-

Continuous Flow Reactors :

Challenges and Solutions

-

Hydrolysis of Acyl Chloride :

-

Byproduct Formation :

Recent Advancements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.